molecular formula C11H10N4 B11903294 4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile

4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile

Cat. No.: B11903294
M. Wt: 198.22 g/mol
InChI Key: RNLSMWDJVSCYMY-UHFFFAOYSA-N
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Description

4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile is a complex organic compound that features both an imidazole ring and a benzonitrile group. This compound is of significant interest due to its unique structural properties, which make it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzonitrile group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of green chemistry principles, such as ionic liquids as solvents, can also be employed to minimize environmental impact .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution can produce various substituted benzonitriles .

Scientific Research Applications

4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the benzonitrile group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

    4-(Aminomethyl)benzonitrile: Shares the benzonitrile group but lacks the imidazole ring.

    2-(4-Aminophenyl)imidazole: Contains the imidazole ring but differs in the position of the amino group.

Uniqueness: 4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile is unique due to the combination of the imidazole ring and benzonitrile group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar molecules .

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

4-[2-(aminomethyl)-1H-imidazol-5-yl]benzonitrile

InChI

InChI=1S/C11H10N4/c12-5-8-1-3-9(4-2-8)10-7-14-11(6-13)15-10/h1-4,7H,6,13H2,(H,14,15)

InChI Key

RNLSMWDJVSCYMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=C(N2)CN

Origin of Product

United States

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